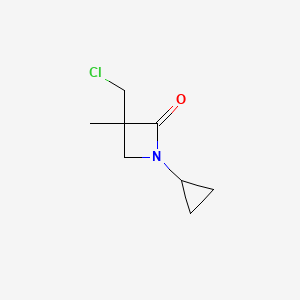

3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of azetidinone, which is a type of β-lactam, a class of compounds containing a four-membered lactam . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a four-membered azetidinone ring with a chloromethyl group attached to one carbon, a cyclopropyl group attached to another, and a methyl group attached to the third .Chemical Reactions Analysis

Again, while specific reactions involving “3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one” are not available, compounds with similar functional groups have been studied . For example, chloromethyl groups can participate in various reactions, including substitutions and additions.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Synthesis from Penicillin Derivatives : The compound has been synthesized from 4-arenesulfonylthioazetidin-2-ones derived from penicillins G and V through electrolytic ene-type chlorination and subsequent ring closure with NH3 in DMF (Torii et al., 1982).

- Metalation and Synthesis of Functionalized Compounds : 2-Chloromethyl-2-oxazoline converts to trans-1,2,3-tris(oxazolinyl)cyclopropane upon treatment with strong bases, leading to more functionalized tris(oxazolinyl)cyclopropanes (Capriati et al., 2002).

- Inhibitors Synthesis : It's used in synthesizing (3S)- and (3R)-N-(2-chloromethylphenyl)-3-bromo-3-fluoroazetidin-2-ones, which act as inhibitors of human leukocyte elastase (Doucet et al., 1997).

Biological and Pharmacological Studies

- Cytostatic and Antimitogenic Agents Synthesis : It's involved in synthesizing analogues of cytostatic and antimitogenic agents chlamydocin and HC-toxin, replacing the natural products' reactive epoxy ketone side-chain with chloromethyl ketone functionality (Shute et al., 1987).

- Microwave-Assisted Synthesis of Pharmacologically Active Compounds : The compound has been used in the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, displaying antibacterial and antifungal activities (Mistry & Desai, 2006).

Miscellaneous Applications

- Heterocyclic Compounds Study : It has been involved in the study of five-membered heterocyclic compounds with three hetero-atoms in the ring (Rowe, 1975).

- Synthesis of Triazolo[4,5-d]pyrimidin-7-imines : The compound is used in the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, with moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions in the study of a compound like “3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one” could involve further exploration of its synthesis, reactions, and potential biological activity . This could include the development of new synthetic methods, the discovery of new reactions, and the investigation of potential uses in medicine or other fields.

Propiedades

IUPAC Name |

3-(chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDCOFJQRDYZAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2CC2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2409466.png)

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2409467.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2409472.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)